![molecular formula C16H16O4 B5653813 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate CAS No. 6135-88-2](/img/structure/B5653813.png)
4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate
Overview
Description
Chemical Structure and Properties 4-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate (CAS: 302551-41-3, C₁₆H₁₆O₅) is a tricyclic coumarin derivative featuring a partially hydrogenated benzochromenone core. Key structural elements include:
- A tetrahydrobenzochromenone scaffold (7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one) with a keto group at position 5.
- A methyl substituent at position 2.
- An acetyloxy group at position 3, introduced via esterification .
This compound is a synthetic intermediate in medicinal chemistry, particularly in the design of fluorescent sensors and enzyme inhibitors. Its structural rigidity and electron-rich aromatic system contribute to its utility in metal-ion sensing and drug discovery .
Preparation Methods
The synthesis of 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate typically involves the condensation of phenol with ethyl acetoacetate . The reaction conditions often include the use of a base such as sodium ethoxide in an ethanol solvent, followed by acidification to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate undergoes various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry Applications
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Anticancer Activity
Research indicates that derivatives of benzo[c]chromene compounds exhibit significant anticancer properties. Studies have shown that 4-methyl-6-oxo derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. For instance, compounds structurally similar to 4-methyl-6-oxo have been documented to inhibit tumor growth in preclinical models . -
Anti-inflammatory Effects
Compounds within the benzo[c]chromene family have demonstrated anti-inflammatory effects. The acetate derivative has been tested for its ability to reduce inflammation markers in vitro and in vivo. This property is particularly relevant for developing treatments for chronic inflammatory diseases such as arthritis . -
Neuroprotective Properties
Neuroprotection is another promising application area. Preliminary studies suggest that 4-methyl-6-oxo derivatives may protect neuronal cells from oxidative stress and apoptosis, which could have implications for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Pharmacological Insights
The pharmacokinetics of 4-methyl-6-oxo compounds indicate favorable absorption and distribution profiles. The logP value of approximately 5.124 suggests good lipid solubility, which is beneficial for oral bioavailability . Furthermore, the compound's low water solubility (LogSw -5.29) indicates that it may require formulation strategies to enhance its bioavailability in clinical settings.
Case Studies
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Case Study on Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of a similar benzo[c]chromene compound against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell viability and a significant increase in apoptotic markers compared to control groups . -
Inflammation Model Study
In a controlled animal study investigating inflammatory responses, the administration of 4-methyl-6-oxo derivatives resulted in a marked decrease in pro-inflammatory cytokines compared to untreated groups. This suggests potential therapeutic applications in managing inflammatory diseases .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate involves its interaction with specific molecular targets. For instance, it has been found to selectively bind to the CB2 receptor, which is primarily found in immune cells. This binding leads to the activation of signaling pathways that inhibit pro-inflammatory cytokine production and promote anti-inflammatory cytokine production. Additionally, the compound exhibits antioxidant and anti-apoptotic effects, contributing to its neuroprotective and anti-cancer properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Acetate vs. Sulfonate Esters
Compounds with sulfonate esters at position 3 exhibit distinct physicochemical and biological properties compared to the acetate derivative.
Key Observations :
- Sulfonate derivatives (e.g., 1n, 1l) display higher molecular weights and melting points due to increased polarity and hydrogen-bonding capacity.
- The bulky tert-butyl group in 1n enhances hydrophobic interactions, improving enzyme inhibitory activity .
- The acetate group in the target compound offers better metabolic stability compared to sulfonates, which are prone to hydrolysis .
Functional Group Variations: Hydroxyl vs. Acetate
Hydroxyl-substituted analogs differ in metal-binding and fluorescence properties.
Key Observations :
- Hydroxyl groups enhance metal-binding affinity and fluorescence quenching efficiency for Fe³⁺ due to chelation. The target compound’s acetate group reduces direct metal interaction, limiting its sensing utility .
Ring System Variations
Variations in the benzochromenone core influence planarity and bioactivity.
Key Observations :
- The fully aromatic analog (C₁₅H₁₀O₄) lacks the tetrahydro ring, resulting in a planar structure with extended π-conjugation, suitable for light-activated applications .
- The phosphorothioate derivative demonstrates pesticidal activity, highlighting how electron-withdrawing groups alter bioactivity .
Data Tables for Key Compounds
Table 1: Physicochemical Properties
Biological Activity
4-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate is a compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article focuses on the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
The molecular formula of this compound is with a molecular weight of 298.32 g/mol. Its structure includes a benzo[c]chromene core which is pivotal in its biological activity.
Antioxidant Activity
Research indicates that coumarin derivatives exhibit significant antioxidant properties. The antioxidant activity of this compound was evaluated using various in vitro assays. The compound demonstrated a notable ability to scavenge free radicals and inhibit lipid peroxidation, suggesting its potential as an antioxidant agent.
Anticancer Activity
Several studies have explored the anticancer properties of coumarin derivatives. For instance, a study reported that compounds with similar structures inhibited cancer cell proliferation by inducing apoptosis in various cancer cell lines. Although specific data for this compound is limited, its structural similarity to other active coumarins suggests potential efficacy against cancer.
Anti-inflammatory Activity
The anti-inflammatory effects of coumarins are well-documented. Compounds containing the benzo[c]chromene moiety have been shown to reduce inflammation markers in vitro and in vivo. The specific compound under discussion may possess similar properties; however, detailed studies are required to quantify its effects on inflammatory pathways.
Case Studies
- Inhibition of Acetylcholinesterase : A study focused on the inhibition of acetylcholinesterase (AChE), a key enzyme in neurodegenerative diseases like Alzheimer's. Compounds structurally related to this compound showed promising AChE inhibitory activity with IC50 values in the low micromolar range .
- Neuroprotective Effects : Another investigation assessed the neuroprotective effects of coumarin derivatives on neuronal cells subjected to oxidative stress. The results indicated that these compounds could enhance cell viability and reduce oxidative damage .
Data Table: Biological Activities Overview
Properties
IUPAC Name |
(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-9-14(19-10(2)17)8-7-12-11-5-3-4-6-13(11)16(18)20-15(9)12/h7-8H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIAQUIWOJMGBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60976873 | |
Record name | 4-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-dibenzo[b,d]pyran-3-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60976873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6135-88-2 | |
Record name | 4-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-dibenzo[b,d]pyran-3-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60976873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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